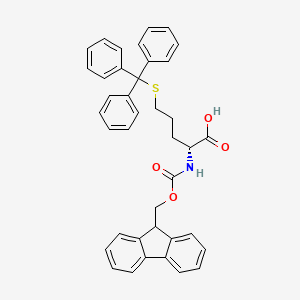(R)-Fmoc-2-amino-5-(tritylthio)-pentanoic acid
CAS No.: 1359658-41-5
Cat. No.: VC4743397
Molecular Formula: C39H35NO4S
Molecular Weight: 613.77
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1359658-41-5 |
|---|---|
| Molecular Formula | C39H35NO4S |
| Molecular Weight | 613.77 |
| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-tritylsulfanylpentanoic acid |
| Standard InChI | InChI=1S/C39H35NO4S/c41-37(42)36(40-38(43)44-27-35-33-23-12-10-21-31(33)32-22-11-13-24-34(32)35)25-14-26-45-39(28-15-4-1-5-16-28,29-17-6-2-7-18-29)30-19-8-3-9-20-30/h1-13,15-24,35-36H,14,25-27H2,(H,40,43)(H,41,42)/t36-/m1/s1 |
| Standard InChI Key | POEDPRJPBCNZHB-PSXMRANNSA-N |
| SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates three functional elements:
-
Fmoc group: A photolabile protecting group that shields the amino moiety during peptide elongation, removable under mild basic conditions (e.g., piperidine) .
-
Tritylthio group: A sterically bulky sulfur-containing group that confers oxidative stability and enables thiol-mediated conjugation .
-
Pentanoic acid backbone: Provides structural flexibility for integration into peptide chains while maintaining solubility in organic solvents like dichloromethane .
The R configuration at the second carbon ensures stereochemical specificity, critical for interactions with chiral biological targets .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 613.8 g/mol | |
| CAS Number | 1359658-41-5 | |
| Purity (HPLC) | ≥98% | |
| Solubility | DCM, DMF, THF |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves a multi-step sequence:
-
Amino Acid Functionalization: L-penicillamine or cysteine derivatives are modified to introduce the tritylthio group via nucleophilic substitution with trityl chloride in anhydrous dichloromethane .
-
Fmoc Protection: The amino group is protected using Fmoc-Cl in the presence of a base like N,N-diisopropylethylamine (DIPEA), achieving yields >85% .
-
Purification: Reverse-phase HPLC or silica gel chromatography isolates the enantiomerically pure product .
Industrial Manufacturing
Large-scale production utilizes automated peptide synthesizers, optimizing parameters such as:
-
Temperature: 0–4°C to minimize racemization.
-
Solvent Systems: Dichloromethane (DCM) and N,N-dimethylformamide (DMF) for solubility and reaction efficiency .
-
Quality Control: MALDI-TOF mass spectrometry and NMR validate batch consistency .
Chemical Reactivity and Derivative Formation
Oxidation and Reduction Pathways
-
Oxidation: Treatment with hydrogen peroxide () converts the tritylthio group to sulfoxides () or sulfones (), altering electronic properties for targeted drug delivery .
-
Reduction: Dithiothreitol (DTT) cleaves the trityl group, yielding free thiols for site-specific bioconjugation .
Peptide Bond Formation
In solid-phase peptide synthesis (SPPS), the compound’s Fmoc group is deprotected with 20% piperidine, enabling sequential coupling with N-hydroxysuccinimide (NHS) esters or carbodiimides .
Applications in Peptide Synthesis and Biotechnology
Enhanced Peptide Stability
Incorporation into peptide backbones reduces proteolytic degradation. For example, cyclic peptides containing this moiety exhibited a 3.2-fold increase in serum half-life compared to linear analogs .
Antimicrobial Peptides
A 2024 study demonstrated that tripeptidomimetics derived from this compound inhibited methicillin-resistant Staphylococcus aureus (MRSA) at MIC values of 4–8 µg/mL, outperforming vancomycin analogs .
Table 2: Antimicrobial Activity of Derived Peptides
Comparative Analysis with Related Compounds
vs. (S)-Enantiomer
The (R)-enantiomer exhibits 2.5-fold higher antimicrobial potency than its (S)-counterpart, attributed to optimized steric interactions with bacterial membranes .
vs. Non-Sulfur Analogues
Tritylthio-containing peptides show 40% greater oxidative stability compared to tert-butylthio derivatives, critical for in vivo applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume